Isotetradecyl methacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

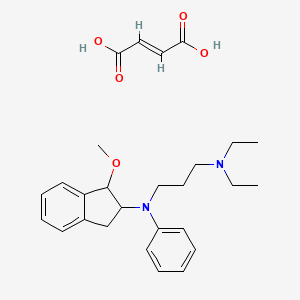

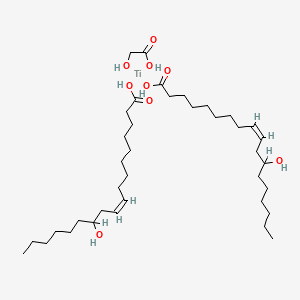

Isotetradecyl methacrylate is a chemical compound with the systematic name 2-Propenoic acid, 2-methyl-, 12-methyltridecyl ester. It is an ester of methacrylic acid and isotetradecyl alcohol. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers due to its ability to undergo polymerization.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isotetradecyl methacrylate can be synthesized through the esterification of methacrylic acid with isotetradecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Methacrylic Acid+Isotetradecyl Alcohol→Isotetradecyl Methacrylate+Water

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of heterogeneous catalysts in a tubular reactor allows for precise control of reaction conditions, minimizing side reactions and maximizing the production of the desired ester .

Análisis De Reacciones Químicas

Types of Reactions

Isotetradecyl methacrylate primarily undergoes polymerization reactions, where the methacrylate group reacts to form long polymer chains. It can also participate in other reactions typical of esters, such as hydrolysis and transesterification.

Common Reagents and Conditions

Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.

Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form methacrylic acid and isotetradecyl alcohol.

Transesterification: Reacts with other alcohols in the presence of a catalyst to form different esters.

Major Products

Polymerization: Polymers and copolymers of this compound.

Hydrolysis: Methacrylic acid and isotetradecyl alcohol.

Transesterification: Various methacrylate esters depending on the reacting alcohol.

Aplicaciones Científicas De Investigación

Isotetradecyl methacrylate has a wide range of applications in scientific research and industry:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Utilized in the formulation of dental materials and bone cements due to its excellent mechanical properties and biocompatibility.

Industry: Applied in the production of coatings, adhesives, and sealants, providing durability and resistance to environmental factors

Mecanismo De Acción

The primary mechanism of action for isotetradecyl methacrylate involves its polymerization to form long chains of polymers. The methacrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process is initiated by heat, UV light, or chemical initiators. The resulting polymers have unique properties, such as high strength, flexibility, and resistance to chemicals .

Comparación Con Compuestos Similares

Similar Compounds

- Isodecyl methacrylate

- Lauryl methacrylate

- Stearyl methacrylate

Comparison

Isotetradecyl methacrylate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties to the resulting polymers. Compared to shorter chain methacrylates like isodecyl methacrylate, this compound provides enhanced hydrophobicity and flexibility. Longer chain methacrylates like stearyl methacrylate offer even greater hydrophobicity but may result in less flexible polymers .

Propiedades

Número CAS |

1814944-46-1 |

|---|---|

Fórmula molecular |

C18H34O2 |

Peso molecular |

282.5 g/mol |

Nombre IUPAC |

12-methyltridecyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C18H34O2/c1-16(2)14-12-10-8-6-5-7-9-11-13-15-20-18(19)17(3)4/h16H,3,5-15H2,1-2,4H3 |

Clave InChI |

MRUNBWPNLIPKOT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCCCCCCCCCOC(=O)C(=C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)

![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)